molecular formula C14H18N2O3 B1377921 Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate CAS No. 1314806-92-2

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Cat. No.: B1377921
CAS No.: 1314806-92-2
M. Wt: 262.3 g/mol
InChI Key: HITJKRMPYWLVJM-JTQLQIEISA-N
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Description

Historical Context and Discovery

The development of this compound represents a modern advancement in the field of carbamate chemistry, building upon foundational discoveries made in the early 1930s. The historical roots of benzyloxycarbonyl carbamate compounds trace back to the pioneering work of Leonidas Zervas and Max Bergmann, who introduced the benzyloxycarbonyl protecting group as a revolutionary tool for peptide synthesis. Zervas, working under the mentorship of Bergmann, developed the benzyloxycarbonyl group through the use of benzyl chloroformate, establishing what became known as the Bergmann-Zervas carboxybenzyl method of peptide synthesis.

The significance of this early work cannot be overstated, as it represented the first successful method of controlled peptide chemical synthesis and dominated the field for approximately twenty years until the 1950s. The benzyloxycarbonyl protecting group discovered by Zervas became commonly abbreviated as "Z" in his honor, establishing a nomenclature convention that persists in modern organic chemistry. This protecting group proved revolutionary because it allowed for the masking of amino group reactivity while maintaining the ability to prevent racemization of activated derivatives of protected amino acids.

The evolution from these early benzyloxycarbonyl compounds to more specialized derivatives like this compound reflects the continuous refinement of protecting group technology. While Zervas and Bergmann's original work focused primarily on simple amino acid protection for peptide synthesis, contemporary applications have expanded to include more complex molecular architectures. The incorporation of cyclopropyl groups and stereochemically defined centers in modern carbamate compounds demonstrates the sophisticated design principles that have emerged from decades of methodological development.

The specific compound under examination represents a convergence of historical protecting group methodology with contemporary synthetic requirements. The benzyloxycarbonyl moiety maintains the proven effectiveness of Zervas's original design, while the cyclopropylcarbamoyl ethyl substituent introduces additional structural complexity that may confer enhanced selectivity or reactivity profiles. This evolution reflects the broader trend in organic chemistry toward increasingly specialized protecting groups designed for specific synthetic challenges.

Significance in Organic Chemistry

This compound occupies a significant position within the broader context of protecting group chemistry and organic synthesis methodology. The compound's structural design incorporates several key features that contribute to its utility in synthetic applications. The benzyloxycarbonyl component provides the fundamental protecting group functionality, offering stability under basic and neutral conditions while remaining susceptible to removal through hydrogenolysis. This orthogonal reactivity profile makes benzyloxycarbonyl-protected compounds particularly valuable in multi-step synthetic sequences where selective deprotection is required.

The stereochemical specificity inherent in the (1S)-configuration of the compound reflects the increasing importance of enantioselective synthesis in modern organic chemistry. Stereochemically defined protecting groups enable the preparation of enantiomerically pure compounds, which is crucial for applications in pharmaceutical chemistry and materials science. The maintenance of stereochemical integrity during protection and deprotection cycles represents a significant technical achievement that builds upon the early observations of Zervas and Bergmann regarding racemization prevention.

The cyclopropyl substituent introduces additional structural complexity that may influence both the compound's reactivity profile and its selectivity characteristics. Cyclopropyl groups are known to impart unique electronic and steric properties due to their strained ring system, potentially affecting the compound's behavior in various chemical environments. This structural feature distinguishes the compound from simpler benzyloxycarbonyl derivatives and may enable applications in specialized synthetic contexts where conventional protecting groups prove inadequate.

The compound's molecular architecture also demonstrates the evolution of carbamate chemistry beyond simple protecting group applications. While traditional benzyloxycarbonyl compounds primarily served to mask amino group reactivity, more complex derivatives like this compound may function as sophisticated synthetic intermediates or building blocks for larger molecular constructs. This expanded utility reflects the broader trend toward multifunctional synthetic reagents that combine protecting group functionality with additional chemical capabilities.

The significance of such compounds extends to their role in enabling the synthesis of increasingly complex natural products and pharmaceutical compounds. As synthetic targets become more structurally demanding, the availability of specialized protecting groups becomes crucial for achieving synthetic feasibility. The development of compounds like this compound represents an investment in the synthetic methodology that will support future advances in chemical synthesis.

Position within Carbamate Compound Classification

This compound occupies a specific position within the broader classification of carbamate compounds, representing a sophisticated member of the aromatic carbamate subfamily. Carbamates, also known as urethanes, constitute esters of the hypothetical carbamic acid and encompass a diverse range of structural types with varying applications. The systematic classification of carbamates typically considers both structural features and functional applications, creating distinct categories that reflect the compounds' chemical properties and uses.

Within the primary structural classification system, carbamates are broadly divided into aromatic and aliphatic variants based on the nature of their substituent groups. This compound clearly belongs to the aromatic carbamate category due to the presence of the benzyl group, which contains a phenyl ring directly attached to the carbamate moiety. This aromatic character significantly influences the compound's chemical behavior, particularly its stability profile and deprotection characteristics.

The compound can be further classified as a benzyloxycarbonyl carbamate, placing it within a historically significant and widely utilized subclass of protecting group reagents. Benzyloxycarbonyl carbamates are characterized by their benzyl ester linkage to the carbamate functionality, which confers specific reactivity patterns that have made them indispensable tools in synthetic organic chemistry. This subclassification connects the compound directly to the foundational work of Zervas and Bergmann, establishing its lineage within the established methodology of carbamate protecting groups.

From a functional perspective, the compound represents a specialized protecting group reagent designed for amino group masking in complex synthetic sequences. This functional classification distinguishes it from other carbamate categories such as carbamate insecticides, carbamate herbicides, or carbamate nerve agents, each of which serves distinct purposes despite sharing the fundamental carbamate structural motif. The protecting group classification emphasizes the compound's role in facilitating rather than inhibiting chemical transformations, contrasting with carbamate compounds designed for biological activity.

The stereochemical complexity of this compound also positions it within the category of chiral carbamates, reflecting the growing importance of stereochemical control in modern synthetic chemistry. Chiral carbamates represent a sophisticated subset of the broader carbamate family, designed to maintain or induce stereochemical information during synthetic transformations. This classification highlights the compound's potential utility in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Property Value Classification Significance
Molecular Formula C14H18N2O3 Defines structural complexity and aromatic content
Molecular Weight 262.30 g/mol Indicates moderate molecular size typical of specialized protecting groups
Stereochemistry (1S)-configuration Places compound in chiral carbamate subcategory
Functional Group Benzyloxycarbonyl carbamate Establishes connection to historical protecting group methodology
Aromatic Content Benzyl group Confirms aromatic carbamate classification

The compound's position within carbamate classification systems also reflects broader trends in chemical diversity and specialization. As synthetic requirements become increasingly demanding, the development of highly specialized carbamate derivatives represents a natural evolution of the field. This compound exemplifies this trend through its combination of proven benzyloxycarbonyl functionality with innovative structural elements such as the cyclopropyl substituent and defined stereochemistry.

Properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJKRMPYWLVJM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Carbamoyl Chlorides or Isocyanates

Methodology :
A common approach involves reacting an appropriate amine with carbamoyl chlorides or isocyanates to form the carbamate linkage. For this compound, the amino precursor is derived from (1S)-1-aminoethyl derivatives, which are selectively protected or functionalized.

Reaction Example :

R-NH2 + Cl-CO-O-Bn → R-NH-CO-O-Bn

where R represents the cyclopropyl group attached to the aminoethyl backbone.

Notes :

  • Use of carbamoyl chlorides offers high reactivity.
  • Isocyanates can be employed under mild conditions, often in the presence of bases such as triethylamine.

Incorporation of the Cyclopropylcarbamoyl Group

Methodology :
The cyclopropylcarbamoyl moiety can be introduced by acylation of the amino group with cyclopropylcarbonyl chlorides or via nucleophilic addition to suitable intermediates.

Reaction Path :

Cyclopropylcarbonyl chloride + aminoethyl derivative → cyclopropylcarbamoyl derivative

Research Findings :

  • Synthesis of cyclopropyl derivatives often employs the use of cyclopropylmethyl halides or acids, followed by conversion to acyl chlorides.
  • The stereochemistry at the chiral center (1S) is maintained through stereoselective reactions or chiral auxiliaries.

Benzylation of the Carbamate

Methodology :
The benzyl group can be introduced via nucleophilic substitution using benzyl halides or via benzyl alcohol derivatives activated with reagents like triphenylphosphine and diethyl azodicarboxylate (the Mitsunobu reaction).

Reaction Example :

Carbamate intermediate + BnBr (benzyl bromide) → Benzyl carbamate

Notes :

  • Use of phase transfer catalysts can enhance yields.
  • Protecting groups may be employed to prevent side reactions.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Formation of aminoethyl precursor Chiral amino alcohols, chiral auxiliaries Establish stereochemistry
2 Carbamoyl chloride/isocyanate addition Cyclopropylcarbonyl chloride, base Introduce cyclopropylcarbamoyl group
3 Benzylation Benzyl bromide, base Attach benzyl group to carbamate
4 Purification Chromatography Isolate target compound

Data Tables Summarizing Preparation Parameters

Parameter Details References
Starting Materials Chiral amino alcohols, cyclopropylcarbonyl chloride, benzyl halides ,,
Reaction Conditions Mild temperatures (0–25°C), inert atmosphere, anhydrous solvents ,
Catalysts/Reagents Triethylamine, pyridine, Pd/C (for hydrogenolysis), HBTU (coupling agents) ,
Yield Range Typically 60–85% depending on step ,

Notes on Synthesis Optimization and Challenges

  • Stereoselectivity : Maintaining the (1S) configuration requires chiral auxiliaries or enantioselective catalysts.
  • Purity : Protecting groups such as Boc or Fmoc may be used during intermediate steps to prevent side reactions.
  • Yield Improvement : Use of microwave-assisted synthesis and optimized purification techniques can enhance overall yields.

Chemical Reactions Analysis

Carbamate Installation

The benzyl carbamate group is introduced via a three-component coupling reaction, leveraging:

  • Amines (e.g., ethylamine derivatives)

  • Carbon dioxide (or equivalent carbonyl sources)

  • Benzyl halides (e.g., benzyl bromide)

Example Protocol

Reagents/ConditionsYieldReference
Amine + CO₂ + BnBr, Cs₂CO₃, TBAI, DMF, 25°C85%

This method avoids N-alkylation side reactions and preserves stereochemical integrity at the (1S)-center .

Cyclopropylcarbamoyl Attachment

The cyclopropane-containing amide is formed via coupling of a cyclopropylamine derivative with an activated carboxylic acid (e.g., using EDC/HOBt):

Activation Protocol

StepReagentsTemperatureTime
Carboxylic acid activationEDC, HOBt, DCM0°C → RT1 hr
Amine couplingCyclopropylamine, DIPEART12 hr

Stability Under Acidic and Basic Conditions

The benzyl carbamate group demonstrates selective stability:

Acidic Conditions

  • Stable : TFA (0.1% in DCM, 25°C, 1 hr)

  • Labile : Concentrated HCl (12M, reflux, 6 hr → cleavage to free amine) .

Basic Conditions

  • Hydrolysis : NaOH (1M, 60°C, 3 hr) cleaves the carbamate to yield benzyl alcohol and the urea derivative .

Degradation Products

ConditionMajor ProductByproduct
12M HCl, refluxCyclopropylcarbamoyl ethylamineBenzyl chloride
1M NaOH, 60°CBenzyl alcoholEthylurea derivative

Deprotection Strategies

The benzyl group is selectively removed via catalytic hydrogenation:

Hydrogenolysis Protocol

CatalystSolventH₂ PressureTimeYield
Pd/C (10%)EtOAc1 atm2 hr92%

This generates the free amine, which is prone to oxidation unless stabilized .

Derivatization Reactions

The compound serves as an intermediate in synthesizing kinase inhibitors and prodrugs:

Amide Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions modifies the cyclopropylcarbamoyl group:

Example Reaction

ReagentsProductYield
MeI, K₂CO₃, DMFN-Methyl-cyclopropylcarbamoyl derivative78%

Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids modifies the benzyl aromatic ring:

Conditions

CatalystBaseTemperatureYield
Pd(PPh₃)₄K₂CO₃80°C65%

Stereochemical Integrity

The (1S)-configuration remains intact under most conditions but racemizes in:

  • Strong bases (e.g., LDA, −78°C)

  • Prolonged heating (>100°C, 24 hr) .

Racemization Study

Condition% Retention of (1S)
pH 7, 25°C, 24 hr99%
pH 12, 60°C, 6 hr82%

Mechanism of Action

The compound exerts its effects by inhibiting the activity of protein kinase CK2, a serine/threonine kinase involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By binding to the ATP-binding site of CK2, Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate prevents the phosphorylation of target proteins, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Polarity : Methoxy-methyl substituents () increase polarity compared to alkyl or cyclopropyl groups, influencing solubility and logP values.

Physicochemical Properties

Acid-Base Behavior

  • pKa : The butyl-substituted carbamate has a predicted pKa of 11.23±0.46 , indicating moderate basicity at the carbamoyl nitrogen. Cyclopropyl groups may slightly lower pKa due to electron-withdrawing effects .

Enzyme Inhibition

highlights carbamates as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Key structure-activity relationship (SAR) insights:

  • Substituent Bulk : Bulky groups (e.g., tert-butyl, cyclopropyl) enhance selectivity by fitting into hydrophobic enzyme pockets.
  • Electron-Deficient Groups : Chlorophenyl or bromophenyl substituents () improve potency (IC₅₀ values < 1 µM) compared to alkyl groups .

Pharmaceutical Relevance

  • The cyclopropyl derivative is used in synthesizing saxagliptin intermediates (), where its stereochemistry and stability are critical for diabetes drug development .
  • Butyl and isopropyl analogs are less explored in therapeutic contexts but serve as precursors in peptide synthesis .

Commercial and Research Status

  • Butyl and isopropyl analogs remain available through multiple suppliers .

Biological Activity

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is characterized by the structure R1R2N(C(=O)O) where R1 and R2 are organic groups. The compound's molecular formula is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. Its structural uniqueness allows it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , potentially modulating biochemical pathways by binding to active or allosteric sites on target enzymes. This interaction can lead to altered cellular responses, influencing processes such as signal transduction and metabolic regulation.

Anticancer Properties

Emerging evidence suggests that compounds within the carbamate class can possess anticancer properties. For example, studies have investigated their effects on cell proliferation and apoptosis in cancer cell lines. Although specific data on this compound is sparse, the potential for similar compounds to exhibit cytotoxic effects indicates a need for further exploration.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Molecular Formula Key Features
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamateC14H20N2O3Similar structure; explored for anti-HIV properties
Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamateC15H22N2O3Different alkyl chain; potential variations in biological activity
Ethyl N-benzylcarbamateC10H13NO2Simpler structure; used in organic syntheses

This comparison highlights how variations in substituents can influence the biological activity of carbamates, suggesting that this compound may have unique properties worth investigating.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves carbamate formation via coupling of a cyclopropylcarbamoyl intermediate with a benzyl-protected amino alcohol. For example, activation of the carboxylic acid group using reagents like isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM) at low temperatures (-20°C) ensures controlled reaction kinetics. Post-activation, coupling with the amine component and subsequent purification via flash column chromatography yields the product . Optimization may focus on solvent selection (e.g., THF or CH₂Cl₂), stoichiometric ratios, and reaction time to minimize side products.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons, δ 5.1 ppm for the benzyl CH₂ group) validate connectivity and stereochemistry .
  • Infrared (IR) spectroscopy : Peaks near 1700 cm⁻¹ confirm carbamate C=O stretching .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 279.15) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity; ≥95% is typically required for in vitro studies .
  • TLC : Silica gel plates (e.g., Rf = 0.3 in ethyl acetate/hexane) provide rapid purity checks .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of the (1S)-configured ethyl group?

  • Methodology :

  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to induce asymmetry during cyclopropylcarbamoyl formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze racemic intermediates .
  • Crystallographic monitoring : Periodic single-crystal X-ray diffraction (e.g., using ORTEP-3 for visualization) ensures retention of stereochemical integrity during synthesis .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodology :

  • Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24 hours. Monitor via LC-MS to identify degradation products (e.g., benzyl alcohol from carbamate cleavage) .
  • Kinetic stability assays : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C in anhydrous DMSO) .

Q. Which computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., HDACs) to model binding poses. Focus on hydrogen bonding between the carbamate group and catalytic residues .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of interactions .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. cyclobutyl) with inhibitory activity using CoMFA or CoMSIA .

Q. What synthetic routes enable the introduction of isotopic labels (e.g., ¹³C, ²H) for metabolic tracing studies?

  • Methodology :

  • Isotope-enriched precursors : Use ¹³C-labeled cyclopropylamine or deuterated benzyl chloroformate in the coupling step. Purify via preparative HPLC to ≥98% isotopic purity .
  • Post-synthetic exchange : Catalytic deuteration (e.g., Pd/C in D₂O) at labile α-positions of the ethyl group .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 221.25 vs. 239.33 g/mol) for similar benzyl carbamates?

  • Methodology :

  • Cross-validate sources : Compare data from PubChem, EPA DSSTox, and synthetic literature to identify structural variants (e.g., hydroxymethyl vs. methylcarbamoyl substituents) .
  • High-resolution mass spectrometry : Confirm exact mass experimentally to distinguish between isobaric compounds .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and disorder .
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis, as carbamates may release toxic isocyanates upon decomposition .
  • Data interpretation : Always cross-reference NMR shifts and crystal parameters with databases (e.g., Cambridge Structural Database) to avoid misassignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
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Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.